molecular formula C24H19BrClN3O5 B12033491 4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate CAS No. 765911-01-1

4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate

Cat. No.: B12033491
CAS No.: 765911-01-1
M. Wt: 544.8 g/mol
InChI Key: XRGXFTBAZSTTFK-MZJWZYIUSA-N
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Description

4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C29H26BrClN4O5. This compound is known for its unique structural features, which include a bromine atom, an ethoxy group, and a chlorobenzoate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-ethoxyaniline with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with hydrazine to form the hydrazone intermediate.

    Coupling reaction: The hydrazone intermediate is then coupled with 4-bromo-2-formylphenyl 4-chlorobenzoate under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:

    4-bromo-2-((E)-{(4-morpholinylcarbonyl)anilinoacetyl]hydrazono}methyl)phenyl 4-methylbenzoate: This compound has a similar structure but contains a morpholinylcarbonyl group instead of an ethoxyanilino group.

    4-bromo-2-((E)-{[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate: This compound has a cyclohexylamino group instead of an ethoxyanilino group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

765911-01-1

Molecular Formula

C24H19BrClN3O5

Molecular Weight

544.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H19BrClN3O5/c1-2-33-20-10-8-19(9-11-20)28-22(30)23(31)29-27-14-16-13-17(25)5-12-21(16)34-24(32)15-3-6-18(26)7-4-15/h3-14H,2H2,1H3,(H,28,30)(H,29,31)/b27-14+

InChI Key

XRGXFTBAZSTTFK-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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